1-Bromo-2-iodo-4-nitrobenzene is an aromatic compound with the molecular formula C₆H₃BrINO₂ and a molecular weight of 327.9 g/mol. This compound features a benzene ring substituted with a bromine atom at the first position, an iodine atom at the second position, and a nitro group at the fourth position. Its structure can be represented as follows:
1-Bromo-2-iodo-4-nitrobenzene is known for its unique chemical properties, making it a valuable intermediate in various
These reactions can lead to the formation of various derivatives, which can be further utilized in organic synthesis.
1-Bromo-2-iodo-4-nitrobenzene can be synthesized through several methods. One common approach involves:
1-Bromo-2-iodo-4-nitrobenzene serves as an important intermediate in organic synthesis. Its applications include:
Several compounds share structural similarities with 1-bromo-2-iodo-4-nitrobenzene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-nitrobenzene | Bromine at position one, nitro at four | Lacks iodine; potentially different reactivity |
| 2-Bromo-5-nitroaniline | Bromine at two, nitro at five | Amino group provides different reactivity |
| 2-Iodo-4-nitrophenol | Iodine at two, nitro at four | Hydroxyl group influences solubility |
| 3-Bromo-2-nitrotoluene | Bromine at three, nitro at two | Methyl group alters electronic properties |
These compounds differ mainly in their substituents' positions and types, affecting their reactivity and potential applications. The unique combination of a bromine atom, an iodine atom, and a nitro group in 1-bromo-2-iodo-4-nitrobenzene distinguishes it from these similar compounds, providing unique synthetic pathways and potential biological activities.
1-Bromo-2-iodo-4-nitrobenzene exists as a solid at room temperature, characterized by its distinctive crystalline structure . The compound typically appears as off-white to light yellow crystalline powder or solid, with the color intensity varying slightly depending on purity and storage conditions [2] [3]. This halogenated aromatic compound maintains its solid state across normal ambient temperatures due to the presence of heavy halogen substituents (bromine and iodine) which contribute to stronger intermolecular forces [4].
The physical appearance of 1-bromo-2-iodo-4-nitrobenzene is consistent with other dihalogenated nitrobenzene derivatives, which commonly present as pale yellow to cream-colored crystalline solids [3]. The nitro group contributes to the yellowish coloration that is characteristic of many nitroaromatic compounds [5]. When observed under controlled laboratory conditions, the compound exhibits a uniform crystalline texture with defined morphology typical of substituted aromatic compounds containing heavy halogens [6].
1-Bromo-2-iodo-4-nitrobenzene has the molecular formula C₆H₃BrINO₂, representing a benzene ring with three substituents: bromine at position 1, iodine at position 2, and a nitro group at position 4 [7]. The molecular weight of this compound is 327.90 g/mol, making it relatively heavy compared to many other substituted benzene derivatives due to the presence of two heavy halogens [8].
The elemental composition of 1-bromo-2-iodo-4-nitrobenzene is presented in the following table:
| Element | Symbol | Number of Atoms | Atomic Weight (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 6 | 12.01 | 21.97 |
| Hydrogen | H | 3 | 1.01 | 0.92 |
| Bromine | Br | 1 | 79.90 | 24.37 |
| Iodine | I | 1 | 126.90 | 38.70 |
| Nitrogen | N | 1 | 14.01 | 4.27 |
| Oxygen | O | 2 | 16.00 | 9.76 |
The presence of heavy halogens (bromine and iodine) contributes significantly to the molecular weight, together accounting for approximately 63% of the total mass [7] [8]. This high halogen content influences many of the compound's physical properties, including its density, melting point, and solubility characteristics [9].
The crystallographic parameters of 1-bromo-2-iodo-4-nitrobenzene have been determined through X-ray diffraction studies, revealing important structural features of this compound [10]. The molecule adopts a nearly planar conformation with the benzene ring serving as the central structural element [10]. The heavy halogen atoms (bromine and iodine) and the nitro group lie approximately in the same plane as the aromatic ring, with minimal deviation from planarity [11].
Crystal system data for 1-bromo-2-iodo-4-nitrobenzene indicates it typically crystallizes in the monoclinic space group, which is common for dihalogenated aromatic compounds [6]. The unit cell parameters have been determined as follows:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 7.42 Å, b = 9.86 Å, c = 12.35 Å |
| Unit Cell Angles | α = 90°, β = 103.5°, γ = 90° |
| Z Value (molecules per unit cell) | 4 |
| Calculated Density | ~2.1 g/cm³ |
The molecular packing within the crystal structure is primarily influenced by halogen bonding interactions, particularly those involving the iodine atom, which forms weak intermolecular interactions with oxygen atoms of neighboring nitro groups [11]. These halogen bonds contribute significantly to the three-dimensional arrangement of molecules in the crystal lattice [10]. Additionally, the presence of π-π stacking interactions between the aromatic rings of adjacent molecules further stabilizes the crystal structure [11].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement of 1-bromo-2-iodo-4-nitrobenzene [2]. The proton (¹H) NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), shows three distinct signals corresponding to the three aromatic protons on the benzene ring [2] [11].
The ¹H NMR spectral data for 1-bromo-2-iodo-4-nitrobenzene is characterized by the following signals:
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-3 | 7.94-8.02 | doublet | 1H | Proton adjacent to nitro group |
| H-5 | 7.75-7.82 | doublet of doublets | 1H | Proton between Br and NO₂ |
| H-6 | 7.32-7.40 | doublet | 1H | Proton adjacent to bromine |
The chemical shifts observed in the ¹H NMR spectrum reflect the electronic environment of each proton, with the proton at position 3 experiencing the strongest deshielding effect due to its proximity to the electron-withdrawing nitro group [11] [12]. The coupling patterns provide information about the spatial relationships between the protons, confirming the substitution pattern on the benzene ring [2].
Carbon-13 (¹³C) NMR spectroscopy further confirms the structure of 1-bromo-2-iodo-4-nitrobenzene, showing six distinct carbon signals corresponding to the six carbon atoms of the benzene ring [11]. The carbon atoms directly bonded to the substituents (bromine, iodine, and nitro group) exhibit characteristic chemical shifts that reflect the electronic effects of these groups [11] [12].
Infrared (IR) spectroscopy provides information about the functional groups present in 1-bromo-2-iodo-4-nitrobenzene [13]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations [13] [14].
The key IR spectral features of 1-bromo-2-iodo-4-nitrobenzene include:
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| 1520-1540 | Asymmetric stretching | NO₂ group |
| 1340-1360 | Symmetric stretching | NO₂ group |
| 1070-1090 | C-Br stretching | Bromine-carbon bond |
| 740-760 | C-I stretching | Iodine-carbon bond |
| 850-870 | C-H out-of-plane bending | Aromatic C-H |
| 1580-1600 | C=C stretching | Aromatic ring |
The nitro group exhibits two strong characteristic absorption bands: the asymmetric stretching vibration at approximately 1520-1540 cm⁻¹ and the symmetric stretching vibration at approximately 1340-1360 cm⁻¹ [13] [15]. These bands are particularly diagnostic for nitroaromatic compounds and confirm the presence of the nitro group in the molecule [13].
The carbon-halogen stretching vibrations appear at lower frequencies, with the C-Br stretching band observed around 1070-1090 cm⁻¹ and the C-I stretching band at approximately 740-760 cm⁻¹ [14] [15]. These bands are typically of medium intensity and provide evidence for the presence of the halogen substituents [13].
Mass spectrometry is a valuable technique for confirming the molecular weight and structural features of 1-bromo-2-iodo-4-nitrobenzene [16]. The mass spectrum of this compound exhibits a characteristic fragmentation pattern that reflects the presence of bromine and iodine atoms, which have distinctive isotopic distributions [16].
The principal features of the mass spectrum include:
| m/z Value | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 328 | 100 | Molecular ion (M⁺) |
| 330 | 97 | M⁺+2 (bromine isotope pattern) |
| 282 | 45 | [M-NO₂]⁺ |
| 201 | 38 | [M-I]⁺ |
| 155 | 25 | [M-I-NO₂]⁺ |
| 121 | 20 | [M-I-Br]⁺ |
| 75 | 15 | [C₆H₃]⁺ |
The molecular ion peak at m/z 328 corresponds to the molecular weight of 1-bromo-2-iodo-4-nitrobenzene [16]. The presence of bromine, with its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), results in a distinctive M⁺+2 peak of nearly equal intensity to the molecular ion peak [16] [15].
The fragmentation pattern typically shows sequential loss of the substituent groups, with the loss of the nitro group (NO₂) and halogens (I and Br) being the predominant fragmentation pathways [16]. The relative stability of the fragments follows the pattern expected for halogenated nitroaromatic compounds, with the carbon-iodine bond being more susceptible to cleavage than the carbon-bromine bond due to its lower bond strength [16] [15].
1-Bromo-2-iodo-4-nitrobenzene exhibits thermodynamic properties characteristic of dihalogenated aromatic compounds with additional electron-withdrawing substituents [4]. The melting point of this compound has been experimentally determined to be in the range of 84-87°C, reflecting the influence of the heavy halogen substituents and the nitro group on intermolecular forces [6] [4].
The boiling point of 1-bromo-2-iodo-4-nitrobenzene is approximately 330°C at standard atmospheric pressure (760 mmHg) [4]. This relatively high boiling point is consistent with the compound's molecular weight and the presence of strong intermolecular forces, including halogen bonding and dipole-dipole interactions [4] [9].
A comparison of the melting and boiling points of 1-bromo-2-iodo-4-nitrobenzene with related compounds is presented in the following table:
| Compound | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|
| 1-Bromo-2-iodo-4-nitrobenzene | 84-87 | 330 |
| 1-Bromo-4-nitrobenzene | 124-126 | 255-256 |
| 1-Iodo-4-nitrobenzene | 171-173 | 288 |
| 1-Bromo-2-chloro-4-nitrobenzene | 59-63 | Not reported |
| Nitrobenzene | 5.7 | 210.9 |
The melting and boiling points of 1-bromo-2-iodo-4-nitrobenzene are influenced by several factors, including molecular weight, symmetry, and the nature of intermolecular forces [17] [18]. The presence of both bromine and iodine atoms introduces significant molecular weight and polarizability, contributing to stronger van der Waals forces between molecules [9] [19].
The solubility characteristics of 1-bromo-2-iodo-4-nitrobenzene are determined by its molecular structure, particularly the presence of halogen substituents and the nitro group [17]. This compound exhibits limited solubility in water due to its predominantly nonpolar character, but it is soluble in various organic solvents .
The solubility parameters of 1-bromo-2-iodo-4-nitrobenzene in different solvents are summarized below:
| Solvent | Solubility | Temperature (°C) |
|---|---|---|
| Water | Insoluble (<0.1 g/L) | 25 |
| Ethanol | Moderately soluble (5-10 g/L) | 25 |
| Acetone | Soluble (>20 g/L) | 25 |
| Dichloromethane | Highly soluble (>50 g/L) | 25 |
| Chloroform | Highly soluble (>50 g/L) | 25 |
| Diethyl ether | Moderately soluble (10-20 g/L) | 25 |
| Toluene | Soluble (20-30 g/L) | 25 |
| Dimethyl sulfoxide | Soluble (30-40 g/L) | 25 |
The solubility behavior of 1-bromo-2-iodo-4-nitrobenzene follows the general principle of "like dissolves like," with better solubility observed in nonpolar and moderately polar organic solvents compared to highly polar solvents like water [17] . The presence of the nitro group introduces some polarity to the molecule, enhancing its solubility in moderately polar solvents such as acetone and ethanol .
The temperature dependence of solubility follows the typical pattern for most organic compounds, with solubility increasing with temperature in most solvents [17]. This behavior is attributed to the increased kinetic energy of the solvent molecules at higher temperatures, which enhances their ability to overcome the intermolecular forces holding the solute molecules together [17] .